

4-Octen-3-one CAS number and molecular formula.

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Compound of Interest

Compound Name: 4-Octen-3-one

Cat. No.: B12715461

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An In-depth Technical Guide to 4-Octen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Octen-3-one**, a volatile organic compound with significance in flavor and fragrance chemistry. Due to the limited availability of in-depth research specifically on **4-Octen-3-one**, this document summarizes the existing data and, where relevant, draws comparisons with the closely related and more extensively studied analogue, 1-octen-3-ol. This guide covers the fundamental chemical properties, available analytical methodologies, and the currently understood, albeit limited, biological context of **4-Octen-3-one**.

Core Chemical Identification

This section provides the fundamental identifiers for **4-Octen-3-one**.

Identifier	Value	Reference
CAS Number	14129-48-7	[1]
Molecular Formula	C8H14O	[1]
Molecular Weight	126.1962 g/mol	[1]
IUPAC Name	(E)-oct-4-en-3-one	
Synonyms	Oct-4-en-3-one	[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **4-Octen-3-one** is presented below. This data is crucial for its handling, analysis, and application in a research setting.

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	180-181 °C at 760 mmHg
Refractive Index	1.442 - 1.448 at 20 °C
Specific Gravity	0.840 - 0.844 at 25 °C

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **4-Octen-3-one**. While a comprehensive public database is not readily available, key analytical techniques for its characterization include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile compounds. The NIST WebBook provides mass spectrum data for **4-Octen-3-one**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Octen-3-one** are not extensively published. However, general methodologies applicable to this and similar volatile organic compounds are outlined below.

General Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the quantification of volatile compounds like **4-Octen-3-one** in various matrices.

Objective: To quantify the concentration of **4-Octen-3-one** in a sample.

Methodology:

- Sample Preparation:
 - For liquid samples (e.g., beverages, biological fluids), a headspace solid-phase microextraction (HS-SPME) technique is often employed to extract volatile analytes.
 - For solid samples, solvent extraction followed by concentration may be necessary.
- GC-MS Analysis:
 - Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).
 - Injection: The extracted sample is injected into the GC inlet.
 - Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C and ramp up to 250°C.
 - Mass Spectrometer: A mass selective detector is used for the detection and quantification of the target analyte.

- Data Analysis:
 - The concentration of **4-Octen-3-one** is determined by comparing its peak area to that of a known internal standard and a calibration curve generated from standards of known concentrations.

Conceptual Synthesis Approach

Specific, detailed synthesis protocols for **4-Octen-3-one** are not readily available in the public domain. However, a plausible synthetic route could involve an aldol condensation reaction, a common method for forming α,β -unsaturated ketones.

Conceptual Steps:

- Reactants: Propanal and 2-hexanone could serve as potential starting materials.
- Reaction: An aldol condensation reaction would be carried out, typically in the presence of a base or acid catalyst.
- Dehydration: The resulting β -hydroxy ketone intermediate would then be dehydrated to form the α,β -unsaturated ketone, **4-octen-3-one**.
- Purification: The final product would be purified using techniques such as distillation or column chromatography.

Biological Activity and Signaling Pathways

Scientific literature with in-depth studies on the biological activity and signaling pathways of **4-Octen-3-one** is scarce. The Human Metabolome Database notes that very few articles have been published on this compound.^[2]

Known Information for 4-Octen-3-one

- Flavor and Fragrance: It is recognized for its fruity and coconut-like aroma and is used as a flavoring agent.^[2]
- Natural Occurrence: **4-Octen-3-one** has been identified in some plant species.

Insights from the Related Compound: 1-Octen-3-ol

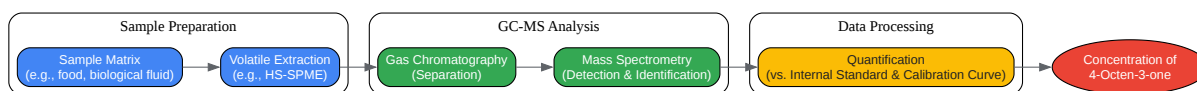
In contrast to **4-Octen-3-one**, its structural isomer 1-octen-3-ol, known as "mushroom alcohol," has been the subject of numerous studies. While the biological effects are not directly transferable, the research on 1-octen-3-ol provides a valuable comparative framework.

- **Antimicrobial Activity:** 1-Octen-3-ol has demonstrated antimicrobial activity against various food-related bacteria and pathogenic fungi.[3] One study suggested that the hydroxyl group in 1-octen-3-ol may play a decisive role in its antimicrobial activity when compared to the ketone group in 1-octen-3-one.[3]
- **Insect Attractant/Repellent:** 1-Octen-3-ol is a well-documented semiochemical that attracts many insect species, including mosquitoes, often acting synergistically with carbon dioxide. [4][5][6] This has led to its use in insect traps. Conversely, it can also act as a repellent for certain species.[4][5]
- **Neurological Effects:** Research has indicated that exposure to 1-octen-3-ol can have neurotoxic effects in a *Drosophila* model, causing dopamine neuron degeneration by disrupting dopamine homeostasis.[7]

The α,β -unsaturated ketone moiety in **4-Octen-3-one** suggests potential for Michael-type addition reactions with biological nucleophiles, a mechanism often associated with the biological activity of other enones. However, specific studies to confirm such interactions for **4-Octen-3-one** are lacking.

Visualizations

Analytical Workflow for 4-Octen-3-one Quantification



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Caption: A generalized workflow for the quantification of **4-Octen-3-one** using GC-MS.

Conclusion

4-Octen-3-one is a compound with established applications in the flavor and fragrance industry. This technical guide has synthesized the available chemical and physical data for this molecule. It is evident that there is a significant gap in the scientific literature regarding its biological activities, mechanisms of action, and detailed experimental protocols. Future research is warranted to explore the potential biological roles of **4-Octen-3-one**, particularly in comparison to its well-studied isomer, 1-octen-3-ol. The methodologies and conceptual frameworks presented here provide a foundation for such future investigations.

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